Methyl 5-chloro-1H-indole-2-carboxylate
Overview
Description
“Methyl 5-chloro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2 . It is a derivative of indole, a heterocyclic compound that is important in many biological processes .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-1H-indole-2-carboxylate” consists of an indole ring substituted with a chlorine atom at the 5th position and a carboxylate group at the 2nd position . The molecular weight of the compound is 209.629 .Physical And Chemical Properties Analysis
“Methyl 5-chloro-1H-indole-2-carboxylate” is a solid compound . It has a molecular weight of 209.63 . The compound should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Methyl 5-chloro-1H-indole-2-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it played a key role in the creation of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, with molecular docking studies carried out to predict binding interactions with target proteins like EGFR (Reddy et al., 2022).
Pharmaceutical Intermediates
- This compound serves as a key intermediate in the preparation of various pharmaceutical agents. Notably, it's instrumental in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Computational and Theoretical Studies
- Comprehensive computational studies have been conducted on methyl 1H-indol-5-carboxylate, a related compound, to investigate its electronic structure, hydrogen bonding, solvent effects, and spectral features. These studies are crucial for understanding the molecular properties of such compounds (Srivastava et al., 2017).
Biocatalytic Processes
- The compound has been used in biocatalytic processes. For instance, a study explored the whole-cell biocatalytic application of Bacillus cereus WZZ006 strain for the synthesis of (S)-5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an intermediate of indoxacarb, demonstrating its potential in producing chiral intermediates for new insecticides (Zhang et al., 2019).
Safety And Hazards
“Methyl 5-chloro-1H-indole-2-carboxylate” is classified under GHS07 for safety . The compound carries the hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 5-chloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOEHZSJWVLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406441 | |
Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1H-indole-2-carboxylate | |
CAS RN |
87802-11-7 | |
Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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